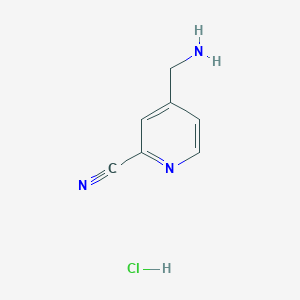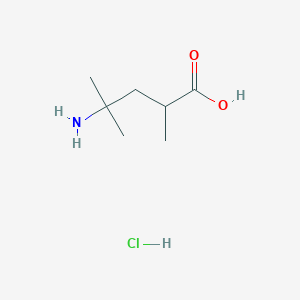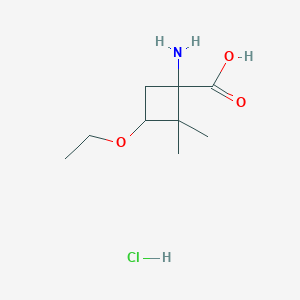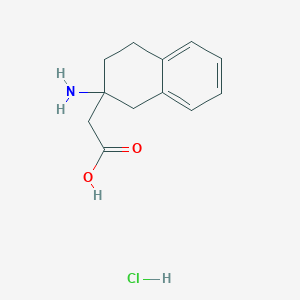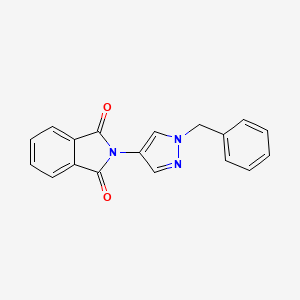
2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
The compound “2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione” appears to be a complex organic molecule. It contains a benzyl group attached to a pyrazole ring, which is further connected to an isoindole dione structure.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and isoindole rings, followed by various functional group interconversions and coupling reactions. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would contain several cyclic structures including a benzene ring (from the benzyl group), a pyrazole ring, and an isoindole ring. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carbonyl groups in the isoindole dione structure could undergo nucleophilic addition reactions, and the benzyl group could participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its various functional groups.Scientific Research Applications
Catalytic Annulation and Spirocyclization : Shinde et al. (2021) described a Rh(III)-catalyzed dehydrogenative annulation and spirocyclization process involving 2-(1H-pyrazol-1-yl)-1H-indole and maleimides, leading to highly functionalized compounds. This methodology is significant for synthesizing complex molecular structures with potential applications in pharmaceuticals and materials science Shinde et al., 2021.
Antibacterial Activity Studies : Ahmed et al. (2006) investigated the antibacterial properties of alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes. These compounds were synthesized and screened for their antibacterial properties against various bacterial strains, indicating potential in developing new antibacterial agents Ahmed et al., 2006.
Antimicrobial and Antifungal Evaluation : Jat et al. (2006) synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives and evaluated their antibacterial and antifungal activities. This research contributes to the field of medicinal chemistry by exploring new compounds for treating bacterial and fungal infections Jat et al., 2006.
Spectral Characterization and Synthesis : Wang et al. (2008) conducted a study on N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide, which involves the reaction of 1H-benzotriazole and 2-bromomethylisoindole-1,3-dione. The spectral characterization of these compounds provides insights into their molecular structure, which is crucial for their potential applications in chemical synthesis and material sciences Wang et al., 2008.
Antibacterial Screening and POM Analyses : Juneja et al. (2013) reported the synthesis of novel bis-isoxazolyl/pyrazolyl-1,3-diols and their antibacterial activity. Their research includes a correlation of structure-activity relationships, highlighting the importance of molecular design in developing effective antibacterial agents Juneja et al., 2013.
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods.
Future Directions
The potential applications and future directions for this compound would depend largely on its biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science, but further studies would be needed to explore these possibilities.
Please note that this is a very general analysis and may not be completely accurate for the specific compound you’re asking about. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
properties
IUPAC Name |
2-(1-benzylpyrazol-4-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-17-15-8-4-5-9-16(15)18(23)21(17)14-10-19-20(12-14)11-13-6-2-1-3-7-13/h1-10,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSLFFUZXMQEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)N3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



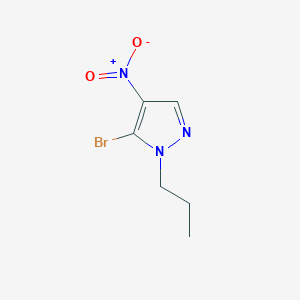
![[1,3'-Biazetidin]-3-ol hydrochloride](/img/structure/B1378761.png)
![2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid](/img/structure/B1378762.png)
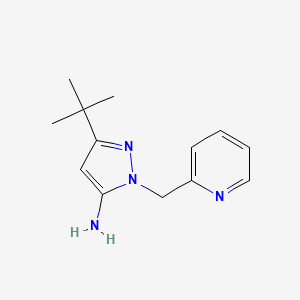
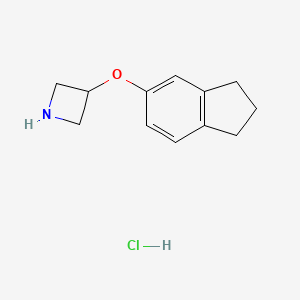
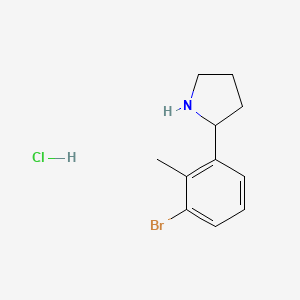
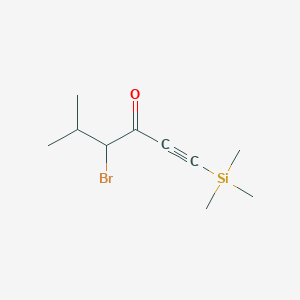
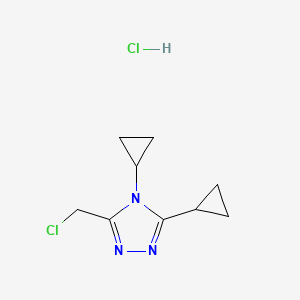
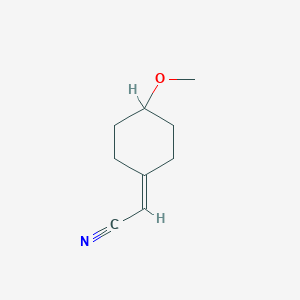
![3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1378774.png)
